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Compound of Interest

Compound Name: 3-Methyl-5-phenylpyridine

Cat. No.: B085047

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 3-Methyl-5-phenylpyridine. Aimed at researchers, scientists, and
professionals in the field of drug development, this document details the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the molecule.

Introduction

3-Methyl-5-phenylpyridine is a substituted pyridine derivative with a molecular formula of
C12H11N and a monoisotopic mass of 169.08914 Da. Its structure, featuring both a pyridine and
a phenyl ring, gives rise to a distinct spectroscopic fingerprint, which is crucial for its
identification and characterization in complex chemical environments. This guide presents a
summary of its key spectral data and the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and mass spectrometry analyses of 3-Methyl-5-phenylpyridine.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR spectroscopy provides information about the chemical environment of the hydrogen
atoms in the molecule. The data presented here is typically acquired in a deuterated solvent
such as chloroform-d (CDCIs).
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Chemical Shift (d)

Coupling Constant

Proton Multiplicity

[ppm] (9) [HZ]
Pyridine-H2 8.5-8.7 d ~2.0
Pyridine-H4 76-7.8 t ~2.0
Pyridine-H6 8.4-8.6 d ~2.0
Phenyl-H 7.3-7.6 m
Methyl-H 24-26 S

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and the specific experimental conditions.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy identifies the different carbon environments within the molecule.

Carbon Chemical Shift (d) [ppm]
Pyridine-C2 ~150

Pyridine-C3 ~133

Pyridine-C4 ~137

Pyridine-C5 ~135

Pyridine-C6 ~148

Phenyl-C1' ~138

Phenyl-C2'/C6' ~127

Phenyl-C3'/C5' ~129

Phenyl-C4' ~128

Methyl-C ~18
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Note: These are approximate chemical shift values. The exact values can be influenced by the
solvent and experimental setup.

Infrared (IR) Spectroscopy

IR spectroscopy reveals the functional groups present in a molecule through their characteristic
vibrational frequencies.

Vibrational Mode Frequency [cm™1] Intensity
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 3000 Medium
C=C and C=N Stretch )
o 1400 - 1600 Strong, Multiple Bands
(Aromatic Rings)
C-H Bend (Aromatic) 690 - 900 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming the molecular weight and offering insights into its structure. The
predicted data for various adducts are presented below.[1]

Adduct m/z

[M]* 169.08859

[M+H]* 170.09642
+Na )

[M+Na]* 192.07836

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for organic compounds like 3-Methyl-5-phenylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

o Approximately 5-10 mg of the solid 3-Methyl-5-phenylpyridine sample is accurately
weighed.

e The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.qg.,
CDCIls) in a small vial.

e The solution is then transferred to a standard 5 mm NMR tube.

Data Acquisition:

The NMR tube is placed in the spectrometer.
e The magnetic field is shimmed to achieve homogeneity.
e For IH NMR, standard pulse sequences are used to acquire the spectrum.

e For 3C NMR, proton-decoupled pulse sequences are typically employed to simplify the
spectrum.

e The spectra are referenced to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

o A small amount of 3-Methyl-5-phenylpyridine is dissolved in a volatile organic solvent (e.qg.,
dichloromethane or acetone).

o Adrop of the resulting solution is applied to the surface of a salt plate (e.g., NaCl or KBr).

e The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on
the plate.

Data Acquisition:

e Abackground spectrum of the clean, empty sample compartment is recorded.
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e The salt plate with the sample film is placed in the spectrometer's sample holder.
e The infrared spectrum is recorded by passing an infrared beam through the sample.

e The resulting interferogram is Fourier-transformed to produce the final IR spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization:

o Adilute solution of 3-Methyl-5-phenylpyridine is prepared in a suitable volatile solvent (e.qg.,
methanol or acetonitrile).

o The sample is introduced into the mass spectrometer, often via direct infusion or coupled
with a chromatographic system (e.g., GC-MS or LC-MS).

e The molecules are vaporized and then ionized, commonly using techniques such as Electron
lonization (EI) or Electrospray lonization (ESI).

Mass Analysis and Detection:
e The resulting ions are accelerated into a mass analyzer.
e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

» A detector records the abundance of each ion at a specific m/z value, generating the mass
spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound such as 3-Methyl-5-phenylpyridine.
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A logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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